7-甲基-2,3-二氢-1H-茚-4-基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

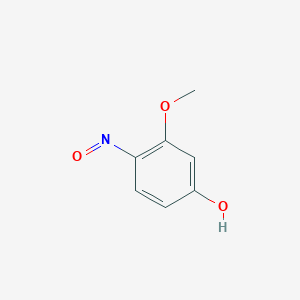

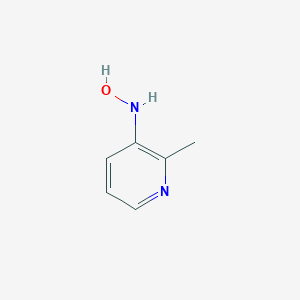

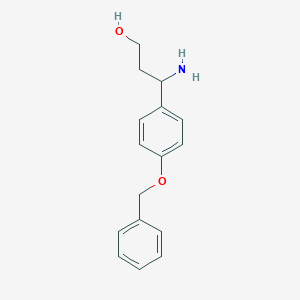

7-Methyl-2,3-dihydro-1H-inden-4-yl acetate, also known as 7-Methylindan-2-acetic acid, is a natural product found in various plants and fruits. It is a secondary metabolite and has been studied for its potential medicinal properties. It has been found to have anti-inflammatory, anti-cancer, anti-microbial, and anti-oxidant activities. In addition, 7-methyl-2,3-dihydro-1H-inden-4-yl acetate has been found to have effects on the central nervous system such as sedative and analgesic effects.

科学研究应用

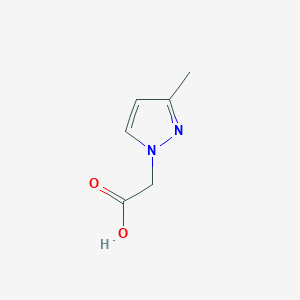

Biological Potential of Indole Derivatives

- Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being studied. Typically, these involve in vitro and in vivo testing using appropriate models .

- Results or Outcomes : The results vary depending on the specific derivative and biological activity being studied. However, the literature reveals that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

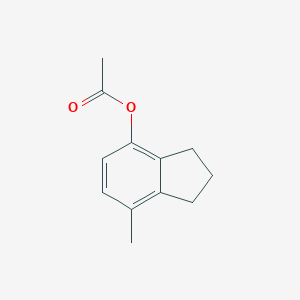

Antibacterial and Antifungal Studies of 2,3-dihydro-1H-inden-1-one Derivatives

- Application Summary : 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) .

- Methods of Application : The compounds were synthesized by grinding, stirring, and ultrasound irradiation methods. They were then tested for their antimicrobial activities using standard microbiological techniques .

- Results or Outcomes : Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

Antiviral Activity of Indole Derivatives

- Application Summary : Indole derivatives have been reported to possess antiviral activities. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific antiviral activity being studied. Typically, these involve in vitro and in vivo testing using appropriate models .

- Results or Outcomes : The results vary depending on the specific derivative and antiviral activity being studied. However, some compounds showed inhibitory activity against influenza A .

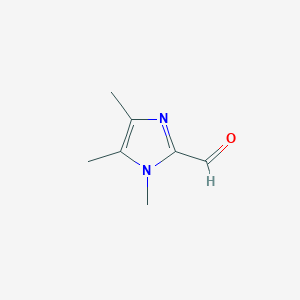

Therapeutic Potential of Imidazole Derivatives

- Application Summary : Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being studied. Typically, these involve in vitro and in vivo testing using appropriate models .

- Results or Outcomes : The results vary depending on the specific derivative and biological activity being studied. However, the literature reveals that imidazole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .

Antitubercular Activity of Indole Derivatives

- Application Summary : (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H 37 Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

- Methods of Application : The specific methods of application or experimental procedures would depend on the specific antitubercular activity being studied. Typically, these involve in vitro testing using appropriate models .

- Results or Outcomes : The results vary depending on the specific derivative and antitubercular activity being studied .

Antibacterial and Antifungal Studies of Halo-Aryl and Heterocyclic Tagged 2,3-dihydro-1H-inden-1-one Derivatives

- Application Summary : Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives were synthesized and tested for their antimicrobial activities against two Gram-positive (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative bacteria (Escherichia coli and Proteus vulgaris), and also two fungal agents (Aspergillus niger and Candida albicans) .

- Methods of Application : The compounds were synthesized by grinding, stirring, and ultrasound irradiation methods. They were then tested for their antimicrobial activities using standard microbiological techniques .

- Results or Outcomes : Most of the compounds were found to exert potent antibacterial action with broad-spectrum antibacterial activity. Likewise, few compounds were revealed to have potent antifungal properties against A. niger and C. albicans .

属性

IUPAC Name |

(7-methyl-2,3-dihydro-1H-inden-4-yl) acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-8-6-7-12(14-9(2)13)11-5-3-4-10(8)11/h6-7H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MABWFAYFFNHAOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=C(C=C1)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379338 |

Source

|

| Record name | 7-methyl-2,3-dihydro-1H-inden-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-methyl-2,3-dihydro-1H-inden-4-yl acetate | |

CAS RN |

175136-12-6 |

Source

|

| Record name | 7-methyl-2,3-dihydro-1H-inden-4-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Methylhexahydro-6H-pyrrolo[2,1-c][1,4]oxazin-6-one](/img/structure/B70237.png)